1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a bicyclic compound characterized by its unique structural properties and potential applications in various scientific fields. It belongs to the class of bicyclic compounds, which are known for their distinctive ring systems that can impart unique chemical reactivity and biological activity. The compound's molecular formula is C8H12O3, and it has a molecular weight of 156.18 g/mol. Its structural features include a carboxylic acid group, which enhances its reactivity and potential interactions with biological targets.
This compound is synthesized from readily available precursors through various organic chemistry techniques. It is classified under bicyclic carboxylic acids, which are notable for their applications in medicinal chemistry, materials science, and organic synthesis. The bicyclic structure allows for diverse functionalization, making it a valuable intermediate in the synthesis of more complex molecules.
The synthesis of 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves several steps:
The synthetic route may utilize solvents such as dichloromethane or toluene under controlled temperatures to optimize yields and purity. Advanced techniques like continuous flow reactors can also be employed for industrial-scale production, enhancing efficiency and scalability .
The molecular structure of 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is defined by its bicyclic framework:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C8H12O3/c1-6-5(2)7(9)8(6)10-3/h5H,1-4H2,(H,9,10)
.
1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can undergo several key chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid primarily involves its interaction with biological macromolecules:
Relevant data suggest that the compound exhibits moderate reactivity typical of carboxylic acids while maintaining stability due to its bicyclic structure .
1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several applications across different scientific domains:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2